molecular formula C14H12ClNO4S B13850938 Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate

Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate

Cat. No.: B13850938
M. Wt: 325.8 g/mol
InChI Key: ZERVSQRRGSRYNY-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a methoxy group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate typically involves the reaction of 4-methoxy-2-aminobenzoic acid with 5-chloro-2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group on the thienyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methoxybenzoate

InChI

InChI=1S/C14H12ClNO4S/c1-19-8-3-4-9(14(18)20-2)10(7-8)16-13(17)11-5-6-12(15)21-11/h3-7H,1-2H3,(H,16,17)

InChI Key

ZERVSQRRGSRYNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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